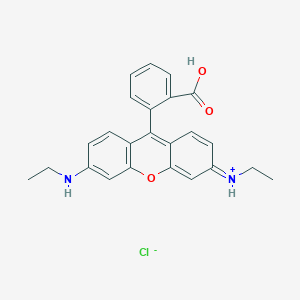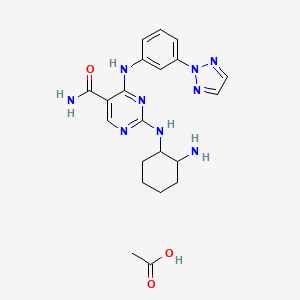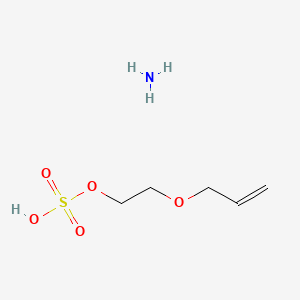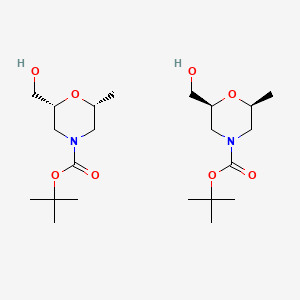
tert-butyl (2S,6S)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate;tert-butyl (2R,6R)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (2S,6S)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate and tert-butyl (2R,6R)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate are stereoisomers of a morpholine derivative
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese dieser Verbindungen umfasst typischerweise die Reaktion von Morpholin-Derivaten mit tert-Butylchlorformiat unter kontrollierten Bedingungen. Die Reaktion wird in Gegenwart einer Base wie Triethylamin durchgeführt, um die Bildung des gewünschten Produkts zu erleichtern. Die Reaktionsbedingungen, einschließlich Temperatur und Lösungsmittelwahl, werden optimiert, um hohe Ausbeuten und Reinheit zu erreichen.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindungen folgt ähnlichen Synthesewegen, jedoch im größeren Maßstab. Das Verfahren beinhaltet die Verwendung von Reagenzien und Geräten in Industriequalität, um eine gleichbleibende Qualität und Effizienz zu gewährleisten. Die Reaktionsbedingungen werden sorgfältig überwacht und kontrolliert, um die gewünschte Stereochemie zu erhalten und Verunreinigungen zu minimieren.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Diese Verbindungen unterliegen verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Hydroxymethylgruppe kann oxidiert werden, um entsprechende Aldehyde oder Carbonsäuren zu bilden.
Reduktion: Die Carbonylgruppe in der Carboxylatgruppe kann reduziert werden, um Alkohole zu bilden.
Substitution: Die tert-Butylgruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden verwendet.
Substitution: Substitutionsreaktionen beinhalten oft Nukleophile wie Amine oder Thiole.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise führt die Oxidation der Hydroxymethylgruppe zu Aldehyden oder Säuren, während die Reduktion der Carboxylatgruppe Alkohole erzeugt.
Wissenschaftliche Forschungsanwendungen
Diese Verbindungen haben eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Sie werden als Zwischenprodukte bei der Synthese komplexerer Moleküle verwendet.
Biologie: Sie dienen als Bausteine für die Entwicklung biologisch aktiver Verbindungen.
Industrie: Sie werden bei der Produktion von Spezialchemikalien und -materialien verwendet.
Wirkmechanismus
Der Wirkmechanismus dieser Verbindungen beinhaltet ihre Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Hydroxymethyl- und Carboxylatgruppen spielen eine entscheidende Rolle bei der Bindung an Enzyme oder Rezeptoren und modulieren deren Aktivität. Die Stereochemie der Verbindungen beeinflusst ihre Bindungsaffinität und Selektivität, was zu unterschiedlichen biologischen Wirkungen führt.
Wirkmechanismus
The mechanism of action of these compounds involves their interaction with specific molecular targets. The hydroxymethyl and carboxylate groups play crucial roles in binding to enzymes or receptors, modulating their activity. The stereochemistry of the compounds influences their binding affinity and selectivity, leading to different biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Morpholin-Derivate: Dazu gehören Verbindungen mit ähnlichen Strukturmerkmalen, aber unterschiedlichen Substituenten.
tert-Butylester: Verbindungen mit tert-Butylgruppen, die an verschiedene funktionelle Gruppen gebunden sind.
Einzigartigkeit
Die einzigartige Kombination der tert-Butylgruppe und des Morpholinrings in diesen Verbindungen verleiht ihnen besondere chemische und biologische Eigenschaften.
Eigenschaften
Molekularformel |
C22H42N2O8 |
|---|---|
Molekulargewicht |
462.6 g/mol |
IUPAC-Name |
tert-butyl (2S,6S)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate;tert-butyl (2R,6R)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate |
InChI |
InChI=1S/2C11H21NO4/c2*1-8-5-12(6-9(7-13)15-8)10(14)16-11(2,3)4/h2*8-9,13H,5-7H2,1-4H3/t2*8-,9-/m10/s1 |
InChI-Schlüssel |
MKZANSSETVVPRP-MFBWXLJUSA-N |
Isomerische SMILES |
C[C@@H]1CN(C[C@@H](O1)CO)C(=O)OC(C)(C)C.C[C@H]1CN(C[C@H](O1)CO)C(=O)OC(C)(C)C |
Kanonische SMILES |
CC1CN(CC(O1)CO)C(=O)OC(C)(C)C.CC1CN(CC(O1)CO)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


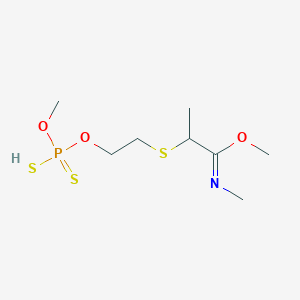
![2-(4-Amino-3-benzylpyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12296421.png)
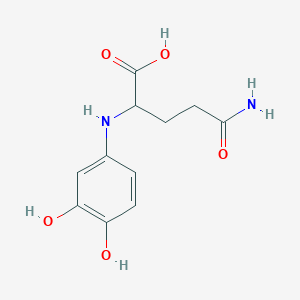
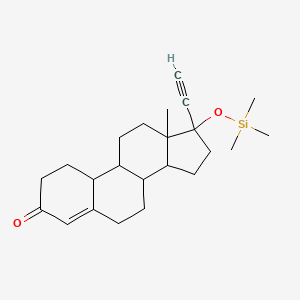
![4-[[2-(3-hydroxypyrrolidin-1-yl)-1-phenylethyl]-methylamino]-N-propylbenzamide](/img/structure/B12296433.png)
![3,4-O-Isopropylidene Clindamycin 2-[Bis(2,2,2-trichloroethyl)phosphate]](/img/structure/B12296437.png)
![(R)-6,7-Diphenyldibenzo[e,g][1,4]diazocine-1,12-diol](/img/structure/B12296440.png)
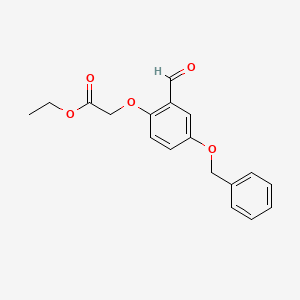
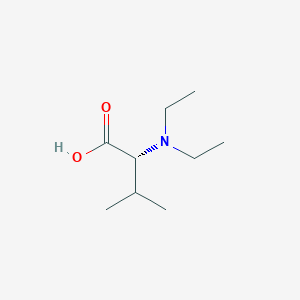
![[2-oxo-2-(2,4,5,12-tetrahydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl)ethyl] acetate](/img/structure/B12296476.png)
